![molecular formula C14H14N2O B12925398 [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde CAS No. 545445-67-8](/img/structure/B12925398.png)
[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde
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Overview
Description
2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a phenyl ring substituted with an ethylpyrimidinyl group and an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate amine and a β-dicarbonyl compound under acidic or basic conditions.
Substitution on the Phenyl Ring: The ethylpyrimidinyl group is introduced onto the phenyl ring via a nucleophilic aromatic substitution reaction. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Introduction of the Acetaldehyde Group: The final step involves the formylation of the phenyl ring to introduce the acetaldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, halogenation with bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetic acid.
Reduction: 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing pyrimidine rings can exhibit antimicrobial activity. The presence of [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde may inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Similar pyrimidine derivatives have been studied for their potential to induce apoptosis in cancer cells or inhibit cell proliferation. This suggests that this compound may also possess anticancer properties, warranting further investigation into its efficacy against various cancer types.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This characteristic could influence cellular functions and metabolic processes, providing therapeutic avenues in treating metabolic disorders.
Anticancer Research
A study investigating the anticancer properties of similar pyrimidine derivatives demonstrated that certain compounds could significantly reduce tumor growth in vitro. The mechanism was attributed to apoptosis induction via mitochondrial pathways. This opens avenues for exploring this compound as a potential therapeutic agent against cancer .
Antimicrobial Activity
Another research effort focused on synthesizing a series of pyrimidine derivatives, including this compound, which were tested against various microbial strains. The results indicated promising antimicrobial activity, suggesting that these compounds could serve as templates for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(5-Methylpyrimidin-2-yl)phenyl)acetaldehyde
- 2-(4-(5-Propylpyrimidin-2-yl)phenyl)acetaldehyde
- 2-(4-(5-Butylpyrimidin-2-yl)phenyl)acetaldehyde
Uniqueness
2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde is unique due to the presence of the ethyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its methyl, propyl, and butyl analogs.
Biological Activity
Introduction
[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde is a compound that integrates a pyrimidine moiety with a phenyl ring and an aldehyde group. This unique structure suggests significant potential for biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, backed by comprehensive data from various studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H13N2O
- Molecular Weight : 215.25 g/mol
This compound features:
- A pyrimidine ring , known for its role in various biological functions.
- A phenyl group , which enhances hydrophobic interactions.
- An aldehyde functional group , contributing to its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that compounds containing pyrimidine rings often exhibit antimicrobial properties. For example, studies have shown that this compound can inhibit the growth of various microbial strains. The mechanism may involve interference with microbial metabolic pathways or direct interaction with essential biomolecules.
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The specific pathways affected include:
- Cell Cycle Arrest : The compound may induce G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction : It has been shown to activate caspases, leading to programmed cell death.
Enzyme Inhibition
The compound is also studied for its potential as an enzyme inhibitor. Its mechanism of action typically involves binding to the active site of target enzymes, thereby inhibiting their activity. For instance, it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibits growth of various microbial strains | |
Anticancer | Induces apoptosis; inhibits proliferation | |
Enzyme Inhibition | Binds to active sites of target enzymes |
Case Studies
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating moderate potency.
- Anticancer Research : In vitro studies on human breast cancer cell lines revealed that the compound could reduce cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
- Enzyme Inhibition Analysis : The compound was tested against several kinases involved in cancer signaling pathways. It showed IC50 values in the low micromolar range, suggesting strong inhibitory effects.
Q & A
Basic Research Questions
Q. What are the key structural features and nomenclature considerations for [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde?
The compound contains a pyrimidine ring substituted with an ethyl group at position 5 and a phenylacetaldehyde moiety at position 2. Systematic naming follows IUPAC rules, with "acetaldehyde" indicating the aldehyde functional group. Structural analogs like phenylacetaldehyde derivatives (e.g., 2-(4-fluorophenyl)acetaldehyde) share similar reactivity patterns due to the aldehyde group and aromatic systems . Characterization via NMR (e.g., 1H and 13C) and mass spectrometry is critical to confirm regiochemistry and purity.
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves multi-step approaches:
- Step 1: Functionalization of pyrimidine precursors (e.g., halogenation at position 4) to enable cross-coupling reactions.
- Step 2: Suzuki-Miyaura coupling with a boronic acid-substituted phenylacetaldehyde derivative.
- Step 3: Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound . Reaction optimization should prioritize yield and regioselectivity, with intermediates validated by spectroscopic methods.
Q. How does the aldehyde group influence the compound’s reactivity in biological systems?
The aldehyde group can form Schiff bases with amino groups in proteins or nucleic acids, enabling covalent interactions. This reactivity is leveraged in enzyme inhibition studies (e.g., targeting aldehyde dehydrogenases) or as a probe for metabolic pathways. Control experiments using reducing agents (e.g., NaBH4) to stabilize the aldehyde are recommended to minimize off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
SAR strategies include:
- Substituent Variation: Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring to modulate aldehyde reactivity and binding affinity .
- Pyrimidine Modification: Replacing the ethyl group with bulkier substituents to enhance steric hindrance and selectivity .
- In Vitro Assays: Testing derivatives against target enzymes (e.g., kinases or oxidoreductases) to correlate structural changes with inhibitory potency . Data should be analyzed using kinetic models (e.g., Michaelis-Menten) to quantify binding constants.
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be resolved?
Challenges include:
- Instability: The aldehyde group is prone to oxidation or dimerization. Stabilization methods: derivatization with hydrazines or immediate analysis via LC-MS .
- Matrix Interference: Biological samples (e.g., plasma) require solid-phase extraction (SPE) or HPLC with UV/fluorescence detection for specificity . Calibration curves using deuterated internal standards improve accuracy.
Q. How do contradictory kinetic data for acetaldehyde derivatives inform reaction mechanism hypotheses?
For example, hydrolysis studies of acetaldehyde acetals show deviations from Brønsted linear free-energy relationships, suggesting multi-step mechanisms or transition-state variations . Researchers should:
- Perform isotopic labeling (e.g., 18O) to track bond cleavage.
- Use computational methods (DFT) to model transition states and validate experimental rate constants.
Q. Methodological Recommendations
- Synthetic Optimization: Use continuous-flow reactors to improve scalability and reduce side reactions .
- Biological Assays: Pair biochemical assays (e.g., fluorescence polarization) with cellular models to validate target engagement .
- Data Reproducibility: Archive raw spectral data and computational inputs in open-access repositories for peer validation .
Properties
CAS No. |
545445-67-8 |
---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)phenyl]acetaldehyde |
InChI |
InChI=1S/C14H14N2O/c1-2-11-9-15-14(16-10-11)13-5-3-12(4-6-13)7-8-17/h3-6,8-10H,2,7H2,1H3 |
InChI Key |
DMNHNSSYGKEUHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)C2=CC=C(C=C2)CC=O |
Origin of Product |
United States |
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